Methyl 2-propylprolinate hydrochloride
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Overview
Description
Methyl 2-propylprolinate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a derivative of proline, an amino acid, and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-propylprolinate hydrochloride typically involves the esterification of 2-propylproline with methanol in the presence of hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propylprolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-propylprolinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving proline derivatives and their biological activities.
Industry: The compound is used in the production of various chemicals and materials due to its reactivity and stability
Mechanism of Action
The mechanism of action of Methyl 2-propylprolinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-propylpyrrolidine-2-carboxylate hydrochloride
- Methyl 2-propylprolinate
- 2-Propylproline methyl ester
Uniqueness
Methyl 2-propylprolinate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
methyl 2-propylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIENWVVTVYFKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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